molecular formula C9H8N6O2S B12811947 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide CAS No. 63479-78-7

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide

Cat. No.: B12811947
CAS No.: 63479-78-7
M. Wt: 264.27 g/mol
InChI Key: VDPZCDIUHDBRIP-UHFFFAOYSA-N
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Description

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylhydrazine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid . The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired triazolothiadiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenated reagents, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted triazolothiadiazines, and various amine derivatives.

Scientific Research Applications

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but different substitution pattern.

    1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine: Another isomeric form with distinct biological activities.

    1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine: Differently fused ring system with unique properties.

Uniqueness

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile pharmacophore and its wide range of applications in various fields make it a compound of significant interest .

Properties

CAS No.

63479-78-7

Molecular Formula

C9H8N6O2S

Molecular Weight

264.27 g/mol

IUPAC Name

5,5-dioxo-2-phenyl-4H-triazolo[4,5-c][1,2,6]thiadiazin-7-amine

InChI

InChI=1S/C9H8N6O2S/c10-8-7-9(14-18(16,17)13-8)12-15(11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H,12,14)

InChI Key

VDPZCDIUHDBRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C(=NS(=O)(=O)NC3=N2)N

Origin of Product

United States

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